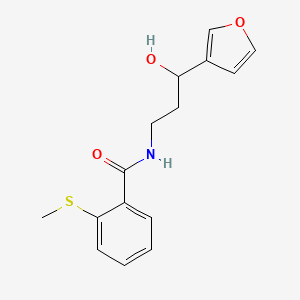

N-(3-(furan-3-yl)-3-hydroxypropyl)-2-(methylthio)benzamide

Description

Properties

IUPAC Name |

N-[3-(furan-3-yl)-3-hydroxypropyl]-2-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-20-14-5-3-2-4-12(14)15(18)16-8-6-13(17)11-7-9-19-10-11/h2-5,7,9-10,13,17H,6,8H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLXLSGBYURGEKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NCCC(C2=COC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(furan-3-yl)-3-hydroxypropyl)-2-(methylthio)benzamide typically involves multiple steps. One common approach is to start with the preparation of the furan-3-yl precursor, followed by the introduction of the hydroxypropyl group through a series of reactions such as alkylation or hydroxyalkylation. The final step involves the formation of the benzamide by reacting the intermediate with 2-(methylthio)benzoic acid under suitable conditions, often using coupling reagents like EDCI or DCC to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(3-(furan-3-yl)-3-hydroxypropyl)-2-(methylthio)benzamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring and hydroxypropyl group can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify the functional groups, such as converting the furan ring to a tetrahydrofuran ring.

Substitution: The benzamide moiety can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.

Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while reduction could produce tetrahydrofuran derivatives.

Scientific Research Applications

N-(3-(furan-3-yl)-3-hydroxypropyl)-2-(methylthio)benzamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-(furan-3-yl)-3-hydroxypropyl)-2-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. The furan ring and hydroxypropyl group may facilitate binding to enzymes or receptors, while the benzamide moiety could modulate the activity of these targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

Key Structural Differences

Methylthio vs. Trifluoromethyl/Chloro Groups :

The methylthio group in the target compound contrasts with electron-withdrawing groups like trifluoromethyl (CF₃) in flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) or chlorine in 3-chloro-4-hydroxy-N-phenethylbenzamide . Methylthio enhances lipophilicity and may improve metabolic stability compared to halogens.- Hydroxypropyl Chain vs. Cyclopropylamine/Phenethyl Groups: The 3-hydroxypropyl chain in the target compound differs from cyclopropylamine (e.g., in compound 3b, N-(4-(2-aminocyclopropyl)phenyl)-3-(furan-3-yl)benzamide hydrochloride ) or phenethyl moieties in other benzamides .

Table 1: Substituent Comparison

Heterocyclic Modifications

Furan vs. Thiophene/Pyridine

The furan-3-yl group in the target compound is replaced with thiophene or pyridine rings in analogs such as compounds 4a (thiophen-2-yl) and 6a (pyridin-4-yl) . Furan’s oxygen atom offers weaker electron-donating effects compared to thiophene’s sulfur or pyridine’s nitrogen, influencing binding interactions in biological targets.

Table 2: Heterocyclic Impact on Properties

Functional Group Impact on Physicochemical Properties

Hydroxypropyl Chain vs. Alkyl/Aryl Groups

The 3-hydroxypropyl chain introduces polarity, as seen in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide , whereas alkyl/aryl chains (e.g., allyl in compounds 20–23 ) enhance lipophilicity. This difference affects solubility and membrane permeability.

Table 3: Physicochemical Properties

Biological Activity

N-(3-(furan-3-yl)-3-hydroxypropyl)-2-(methylthio)benzamide is a complex organic compound with potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a furan ring, a hydroxypropyl group, and a methylthio-substituted benzamide, which contribute to its diverse biological interactions.

- Molecular Formula : C₁₅H₁₇NO₃S

- Molecular Weight : 291.4 g/mol

- CAS Number : 1428355-21-8

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇NO₃S |

| Molecular Weight | 291.4 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Furan Ring : Synthesized through cyclization of 1,4-dicarbonyl compounds.

- Introduction of the Hydroxypropyl Group : Achieved via nucleophilic addition reactions.

- Attachment of the Benzamide Group : Coupling of the furan derivative with a benzamide derivative through amide bond formation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess antimicrobial properties. This may be attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes.

Anticancer Properties

Preliminary investigations suggest that this compound may exhibit anticancer activity. The mechanism could involve:

- Induction of apoptosis in cancer cells.

- Inhibition of key signaling pathways involved in tumor growth.

For example, compounds with similar structural features have demonstrated significant cytotoxicity against various cancer cell lines, including HeLa and MCF-7 cells, showing IC50 values in the low micromolar range .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- The furan ring and hydroxypropyl group interact with specific molecular targets such as enzymes or receptors.

- The methylthio group may enhance binding affinity and specificity for these targets.

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of related compounds on various cancer cell lines, revealing that structural modifications significantly affect their potency. Compounds similar to this compound showed promising results with IC50 values ranging from 7 µM to 14 µM against different cancer types .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of derivatives containing furan rings and hydroxy groups, leading to the conclusion that these compounds could serve as potential leads for developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.